molecular formula C12H12BrClN2O B1375352 5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1365889-24-2

5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Katalognummer: B1375352
CAS-Nummer: 1365889-24-2
Molekulargewicht: 315.59 g/mol
InChI-Schlüssel: YXQNMBVTZTZLEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a useful research compound. Its molecular formula is C12H12BrClN2O and its molecular weight is 315.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C12H12BrClN2OC_{12}H_{12}BrClN_2O, with a molecular weight of approximately 315.59 g/mol. It features a bromine atom, a chlorine atom, and a tetrahydro-pyran moiety, which contribute to its unique pharmacological profile.

PropertyValue
CAS Number1365889-24-2
Molecular Weight315.59 g/mol
Purity97%
AppearanceN/A
Storage Temperature4-8°C

Anticancer Properties

Recent studies indicate that derivatives of indazole compounds exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines. A study highlighted the cytotoxic effects of indazole derivatives on HepG2 and MCF-7 cancer cells, demonstrating IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

Indazole derivatives have also been evaluated for their antimicrobial properties. Research has indicated that certain modifications to the indazole structure enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of halogen substituents like bromine and chlorine has been correlated with increased potency against various microbial strains .

Neuroprotective Effects

The neuroprotective potential of indazole derivatives has been investigated, particularly in relation to neurodegenerative diseases. Some compounds have demonstrated inhibition of acetylcholinesterase (AChE), suggesting a possible role in treating Alzheimer’s disease by preventing the breakdown of acetylcholine .

Case Studies

  • Anticancer Activity : A study involving various indazole derivatives showed that modifications at the 5-position significantly enhanced cytotoxicity against cancer cell lines such as A549 and MCF-7, with some derivatives exhibiting IC50 values below 10 µM .
  • Antimicrobial Screening : In a comparative study, several indazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromine substitutions had lower Minimum Inhibitory Concentrations (MICs), suggesting enhanced antibacterial activity .
  • Neuroprotective Studies : The compound's potential as an AChE inhibitor was evaluated using in vitro assays. Compounds similar to this compound exhibited competitive inhibition with IC50 values ranging from 0.5 to 5 µM, indicating promising leads for neuroprotective drug development .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical formula: C12H12BrClN2OC_{12}H_{12}BrClN_{2}O, with a molecular weight of approximately 315.59 g/mol. It features a bromine atom at position 5, a chlorine atom at position 4, and a tetrahydro-2H-pyran-2-yl moiety attached to the indazole ring.

Antiviral Agents

Recent studies have investigated the potential of indazole derivatives, including 5-bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, as anti-virulence agents. A family of indazole–quinolone hybrids was synthesized, demonstrating promising activity against pathogenic bacteria by inhibiting virulence factors rather than bacterial growth itself .

Inhibition of Human Neutrophil Elastase

Research has shown that modifications at position 5 of the indazole structure can lead to potent inhibitors of human neutrophil elastase, an important therapeutic target for treating pulmonary diseases. For example, certain derivatives exhibited IC50 values as low as 10 nM, indicating strong inhibitory potential .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various hybrid compounds through palladium-catalyzed cross-coupling reactions. These hybrids have been explored for their biological activities, including anti-cancer properties and inhibition of specific enzymes related to disease processes .

Case Study: Indazole–Quinolone Hybrids

A study focused on synthesizing indazole–quinolone hybrids demonstrated that these compounds could effectively inhibit virulence factors in Pseudomonas aeruginosa. The yields for these hybrids ranged from 32% to 90%, showcasing the compound's versatility in generating biologically active derivatives .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that substituents at specific positions on the indazole ring significantly influenced biological activity. For instance, the introduction of different functional groups at position 3 and position 5 resulted in varying degrees of potency against human neutrophil elastase, highlighting the importance of structural modifications .

Eigenschaften

IUPAC Name

5-bromo-4-chloro-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrClN2O/c13-9-4-5-10-8(12(9)14)7-15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQNMBVTZTZLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 5-bromo-4-chloro-1H-indazole (8.0 g, 34.6 mmol) and 3,4-dihydro-2H-pyran (8.72 g, 0.104 mol) in dry dichloromethane (200 mL) was added p-TsOH (0.657 g, 3.46 mmol) at room temperature. The resulting mixture was stirred at room temperature overnight. Upon completion, saturated aqueous NaHCO3 (100 mL) was added slowly to the reaction mixture. The organic layer was separated, dried over Na2SO4, and concentrated in vacuo. The residue was purified by column chromatography on silica gel (0˜3% EtOAc in petroleum ether) affording the title compound (8.9 g). 1H NMR (300 MHz, DMSO-d6): δ 8.19 (s, 1H), 7.71 (m, 2H), 5.88 (dd, 1H), 3.89-3.84 (m, 1H), 3.79-3.73 (m, 1H), 2.42-2.32 (m, 1H), 2.05-1.95 (m, 2H), 1.75-1.70 (m, 1H), 1.60-1.54 (m, 2H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8.72 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.657 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 5-bromo-4-chloro-1H-indazole (8.0 g, 34.6 mmol) and DHP (8.72 g, 0.104 mol) in dry dichloromethane (200 mL) was added PTSA (0.657 g, 3.46 mmol) at room temperature. The resulting mixture was stirred at room temperature overnight. Upon completion, saturated aqueous NaHCO3 (100 mL) was added slowly to the reaction mixture. The organic layer was separated, dried over Na2SO4, and concentrated in vacuo. The residue was purified by column chromatography on silica gel (0-3% EtOAc in petroleum ether) affording the title compound (8.9 g). 1H NMR (300 MHz, DMSO-d6): δ 8.19 (s, 1H), 7.71 (m, 2H), 5.88 (dd, 1H), 3.89-3.84 (m, 1H), 3.79-3.73 (m, 1H), 2.42-2.32 (m, 1H), 2.05-1.95 (m, 2H), 1.75-1.70 (m, 1H), 1.60-1.54 (m, 2H).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
8.72 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0.657 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 3
Reactant of Route 3
5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 4
Reactant of Route 4
5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 5
Reactant of Route 5
5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 6
Reactant of Route 6
5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.